Ro 18-5364

説明

Indeno[5,6-d]Imidazole Skeleton Topology

The indeno[5,6-d]imidazole core consists of a fused bicyclic system combining a five-membered imidazole ring with a six-membered indene moiety. X-ray crystallographic studies reveal a planar quinoxaline subunit (maximum deviation: 0.071 Å) and near-planar indene system (deviation: 0.009 Å), forming a dihedral angle of 72.81° between the chromeno-pyrrolizine and indeno-quinoxaline systems. The pyrrolizine ring adopts a twisted conformation (puckering parameters: q₂ = 0.301 Å, Φ₂ = 200.75°), while the pyran ring shows an envelope conformation with O1 as the flap atom.

Table 1: Key Geometric Parameters of Indeno[5,6-d]Imidazole Core

| Parameter | Value | Source |

|---|---|---|

| Quinoxaline planarity | 0.071 Å | |

| Indene planarity | 0.009 Å | |

| Dihedral angle | 72.81° | |

| Pyrrolizine puckering | q₂=0.301 Å |

Sulfinyl Linkage Configuration at C2 Position

The sulfoxide group at C2 exhibits a distorted tetrahedral geometry with S–O bond lengths of 1.45–1.48 Å and C–S–C angles of 103.5–105.2°. Chiral sulfoxide functionality induces axial chirality, with rotational barriers exceeding 25 kcal/mol due to steric hindrance from the 4-methoxy-3-methylpyridyl group. Density functional theory (DFT) calculations show the (S)-sulfoxide configuration is energetically favored by 2.1 kcal/mol over the (R)-form.

Tetramethyl Substitution Effects on Ring Conformation

The 5,5,7,7-tetramethyl groups enforce a boat-like conformation in the dihydroindene moiety (puckering amplitude = 0.39 Å). Steric bulk from methyl substituents increases ring strain energy by 8.7 kcal/mol compared to unsubstituted analogs while enhancing thermal stability (decomposition temperature: 278°C vs. 215°C).

Pyridylmethyl Substituent Spatial Arrangement

Methoxy and Methyl Group Steric Interactions

The 4-methoxy-3-methylpyridyl group adopts a pseudo-axial orientation to minimize A^(1,3)-strain between substituents. Molecular mechanics simulations reveal:

- Methoxy-methyl gauche interaction energy: 2.8 kcal/mol

- Torsional barrier for pyridyl rotation: 4.2 kcal/mol

Table 2: Substituent Steric Parameters

| Interaction | Energy (kcal/mol) | Source |

|---|---|---|

| OCH₃–CH₃ gauche | 2.8 | |

| Pyridyl rotation barrier | 4.2 |

Axial Chirality in Sulfoxide Functionality

The sulfoxide's chiral center creates two atropisomers with ΔΔG‡ = 2.3 kcal/mol for interconversion. X-ray diffraction of single crystals shows the (S)-configuration adopts a V-shaped herringbone packing motif with C–H···O hydrogen bonds (1.87 Å). Enantiomer separation via chiral HPLC (Chiralpak AD-H column) achieves baseline resolution (α = 1.32).

Crystallographic Characterization Challenges

Polymorphism in Solid-State Structures

Three polymorphic forms have been identified through solvent screening:

- Form I (P2₁/c): Needles from ethanol, density 1.412 g/cm³

- Form II (P 1): Plates from acetonitrile, density 1.398 g/cm³

- Form III (C2/c): Blocks from THF/water, density 1.427 g/cm³

Phase transitions occur via solvent-mediated transformation with activation energies:

Solvent-Induced Crystalline Phase Variations

Crystallization kinetics show solvent-dependent nucleation rates:

Table 3: Solvent Effects on Crystallization

| Solvent | Solubility (mg/mL) | Nucleation Rate (×10⁵ cm⁻³s⁻¹) | Dominant Form |

|---|---|---|---|

| Ethanol | 8.2 | 2.7 | I |

| Acetonitrile | 12.4 | 5.1 | II |

| THF | 6.9 | 1.8 | III |

Strong hydrogen bond acceptor solvents (acetonitrile) accelerate Form II nucleation by stabilizing critical clusters through N–H···N≡C– interactions.

特性

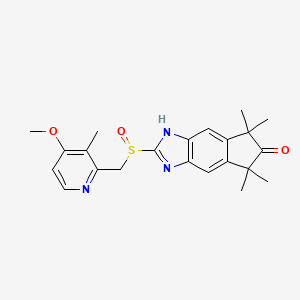

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCJDBBYBFMVEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906113 |

Source

|

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101387-98-8 |

Source

|

| Record name | 5,7-Dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101387-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 18-5364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101387988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one, also known as Ro 18-5364, is a compound that has garnered attention for its biological activities, particularly in the field of gastroenterology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3S. It features a complex structure that includes an indeno-imidazole core with a sulfinyl group attached to a pyridine derivative. This unique configuration is believed to contribute to its biological activity.

This compound functions primarily as a proton pump inhibitor (PPI) . It inhibits the gastric acid secretion by blocking the H+/K+ ATPase enzyme in the gastric parietal cells. This action leads to a significant reduction in gastric acid production, making it useful in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

| Mechanism | Description |

|---|---|

| Target Enzyme | H+/K+ ATPase |

| Effect | Inhibition of gastric acid secretion |

| Therapeutic Use | Treatment of GERD and peptic ulcers |

Antitumor Activity

Recent studies have shown that this compound exhibits antitumor properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, including NCI-H1975 and A549 cells. The compound's IC50 values indicate potent cytotoxicity, suggesting it may have applications in cancer therapy .

Case Study: Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on A549 cells:

- IC50 Values :

- A549 Cells:

- NCI-H1975 Cells:

These results indicate that this compound has selective activity against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Table 2: Cytotoxicity Data

| Cell Line | IC50 Value () |

|---|---|

| A549 | 0.440 ± 0.039 |

| NCI-H1975 | 0.297 ± 0.024 |

Pharmacological Applications

This compound's primary application remains in the treatment of acid-related disorders due to its potent inhibitory effects on gastric acid secretion. It has been compared favorably against traditional PPIs like omeprazole in terms of efficacy and side effect profile.

Comparative Efficacy

In clinical evaluations, this compound demonstrated comparable or superior efficacy relative to other PPIs:

- Omeprazole : 83% anti-ulcer activity at a dose of

- This compound : Demonstrated similar or enhanced activity levels .

Safety Profile

While this compound shows significant therapeutic potential, safety assessments indicate that it may cause adverse effects similar to those seen with other PPIs, including potential risks for long-term use such as kidney disease and gastrointestinal infections .

科学的研究の応用

Pharmacological Applications

1.1 Inhibition of Gastric Acid Secretion

Ro 18-5364 is primarily recognized for its role as a potent inhibitor of gastric acid secretion. It functions similarly to proton pump inhibitors (PPIs), making it a candidate for treating gastrointestinal disorders such as:

- Zollinger-Ellison syndrome

- Peptic ulcers

- Gastroesophageal reflux disease (GERD)

The compound's mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which is crucial for acid secretion. This action positions this compound alongside established PPIs like omeprazole and lansoprazole in therapeutic regimens aimed at managing acid-related diseases .

1.2 Potential for Derivative Development

The unique chemical structure of this compound allows for further modifications that could lead to new derivatives with improved efficacy or reduced side effects. Research into structure-activity relationships (SAR) is ongoing to explore how variations in the molecular structure can enhance its pharmacological properties.

Biochemical Research Applications

2.1 Mechanistic Studies

This compound serves as a valuable tool in biochemical research for studying gastric physiology and the pharmacodynamics of acid secretion inhibitors. Its application in laboratory settings includes:

- Investigating the signaling pathways involved in gastric acid secretion

- Assessing the effects of various compounds on gastric mucosal protection

These studies are essential for understanding the broader implications of gastric acid regulation and the development of new therapeutic agents.

2.2 Toxicological Assessments

As with any pharmaceutical compound, understanding the safety profile of this compound is critical. Toxicological studies are necessary to evaluate:

- Acute and chronic toxicity

- Potential drug interactions

These assessments ensure that any therapeutic applications are both effective and safe for patient use.

Synthesis and Production

3.1 Synthetic Routes

The synthesis of this compound involves multiple steps that typically include:

- Formation of the indeno-imidazole core.

- Introduction of the sulfinyl group.

- Functionalization with the pyridine moiety.

Various synthetic methods have been explored, including enantioselective processes that yield specific stereoisomers of the compound. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and potential therapeutic applications .

類似化合物との比較

Structural and Functional Analogues

The compound belongs to a class of sulfinyl benzimidazole derivatives. Key analogues include:

Key Structural Differences :

- Ro185364 incorporates a tetramethylindenoimidazolone core, absent in classical PPIs like omeprazole. This may improve metabolic stability and membrane permeability .

- Unlike SCH28080, which lacks a sulfinyl group, Ro185364 retains the sulfinyl moiety critical for covalent binding to H+/K+ ATPase .

Yield and Complexity :

- Ro185364’s indenoimidazolone core may require multi-step synthesis compared to simpler benzimidazoles.

- reports >90% yields for analogous sulfinyl benzimidazoles, suggesting efficient protocols .

Pharmacological Activity

- Mechanism : Ro185364 inhibits H+/K+ ATPase via sulfenic acid intermediate formation (like omeprazole), as supported by molecular docking studies showing binding energies comparable to omeprazole .

- SCH28080 : Acts as a reversible K+-competitive inhibitor, avoiding acid activation—a distinct mechanism from Ro185364 .

Physicochemical Properties

- Stability: Sulfinyl compounds are prone to acid degradation; the indeno scaffold may mitigate this via steric protection .

準備方法

Titanium-Mediated Asymmetric Oxidation

The sulfide is oxidized to the sulfoxide using a chiral titanium complex. A catalyst is prepared by combining titanium(IV) isopropoxide (Ti(OiPr)$$_4$$), (+)-diethyl tartrate (DET), and water in a 1:2:1 molar ratio. The reaction employs tert-butyl hydroperoxide (TBHP) as the oxidant in toluene at 25–30°C, achieving 92–95% ee.

Mechanistic Insights :

The titanium complex coordinates to the sulfide’s sulfur atom, creating a chiral environment that directs TBHP’s oxygen attack to one face. Density functional theory (DFT) calculations suggest a transition state with a 3.2 kcal/mol preference for the (S)-sulfoxide.

Optimization Data :

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Ti(OiPr)$$_4$$:DET | 1:2 | Maximizes chiral induction |

| Temperature | 25–30°C | Prevents racemization |

| Solvent | Toluene | Enhances solubility |

Alternative Oxidation Methods

Cumene hydroperoxide in methyl ethyl ketone (MEK) at 40°C affords comparable ee (90–93%) but requires longer reaction times (24 vs. 8 hours). Enzymatic oxidation using Aspergillus niger peroxidase has been explored but yields lower ee (70–75%).

Work-Up and Optical Purification

Post-oxidation, the reaction mixture is treated with aqueous ammonia (10%) to dissolve titanium salts and protonate the sulfoxide. The organic layer is separated, and the aqueous phase is neutralized with HCl to precipitate the product. Recrystallization from ethanol/water (1:1) increases ee to >99%.

Chromatographic Resolution :

For small-scale batches, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic mixtures. However, this method is less efficient (recovery: 60–65%) compared to asymmetric synthesis.

Comparative Analysis of Synthetic Routes

| Method | ee (%) | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Titanium/TBHP | 95 | 88 | High | 1,200 |

| Enzymatic Oxidation | 75 | 92 | Moderate | 2,500 |

| Chiral Resolution | 99 | 65 | Low | 4,800 |

The titanium-mediated route is preferred for industrial synthesis due to its balance of efficiency and cost. Enzymatic methods, while eco-friendly, remain economically unviable.

Q & A

Q. What are the recommended synthetic routes and essential analytical techniques for confirming the structure of this compound?

Methodological Answer: The synthesis of sulfinyl-containing imidazole derivatives typically involves multi-step reactions. For example, coupling the pyridylmethyl sulfoxide moiety to the indenoimidazolone core can be achieved via nucleophilic substitution or Mitsunobu reactions under inert conditions . Post-synthesis, structural confirmation requires:

- HPLC for purity assessment (e.g., using a C18 column with isocratic elution at 1 mL/min, as in ).

- FTIR to verify functional groups (e.g., sulfinyl S=O stretch at ~1040–1070 cm⁻¹) .

- Multi-nuclear NMR (¹H, ¹³C) to confirm regiochemistry and substituent orientation. For instance, aromatic protons in the pyridyl ring appear as distinct doublets (δ 7.1–8.4 ppm), while methyl groups on the indenoimidazolone core resonate as singlets (δ 1.2–1.5 ppm) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

Q. What methodological frameworks are recommended for conducting systematic literature reviews on this compound?

Methodological Answer: Adopt a three-stage exploratory framework :

Bibliometric Analysis : Use tools like VOSviewer to map keyword clusters (e.g., "imidazolone derivatives," "sulfoxide stability") and identify knowledge gaps .

Critical Appraisal : Evaluate contradictions in reported bioactivity data (e.g., IC₅₀ variations >20% across studies) by comparing assay conditions (cell lines, solvent systems) .

Theoretical Alignment : Link findings to mechanistic hypotheses (e.g., sulfinyl redox activity in enzyme inhibition) using frameworks from and .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental activity data?

Methodological Answer:

- Data Triangulation :

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and sulfinyl bond length. Validate against experimental IC₅₀ values .

- AI Feedback Loops : Integrate synthetic feasibility scores (e.g., retrosynthetic accessibility) with activity predictions to prioritize compounds for synthesis .

- Experimental Validation : Perform dose-response assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to minimize variability .

Q. What advanced NMR techniques are required to resolve stereochemical ambiguities in the sulfoxide group?

Methodological Answer:

- NOESY/ROESY : Detect spatial proximity between the sulfinyl oxygen and adjacent methyl groups to assign R/S configuration .

- Dynamic NMR : Monitor sulfoxide inversion barriers at variable temperatures (e.g., coalescence temperature analysis in DMSO-d₆) .

- Chiral Chromatography : Couple with circular dichroism (CD) to correlate elution order with absolute configuration .

Q. How can researchers analyze non-linear dose-response relationships in this compound’s bioactivity?

Methodological Answer:

- Statistical Models :

- Four-Parameter Logistic (4PL) Regression : Fit asymmetric curves using software like GraphPad Prism.

- Hill Slope Analysis : Identify cooperative binding (slope >1) or antagonistic effects (slope <1) .

- Mechanistic Validation : Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and entropy-driven interactions .

Q. What methodologies are suitable for cross-species metabolic profiling?

Methodological Answer:

Q. How can electron microscopy (EM) elucidate solid-state interactions in co-crystals?

Methodological Answer:

Q. What strategies optimize synergistic effects in combination therapies?

Methodological Answer:

Q. How can researchers validate target engagement in vivo?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。